molecular formula C12H11BrN2OS B8663695 2-(alpha-Bromopropionylamino)-4-phenylthiazole

2-(alpha-Bromopropionylamino)-4-phenylthiazole

Cat. No. B8663695
M. Wt: 311.20 g/mol
InChI Key: FRNMHHFTUMOECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(alpha-Bromopropionylamino)-4-phenylthiazole is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(alpha-Bromopropionylamino)-4-phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(alpha-Bromopropionylamino)-4-phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(alpha-Bromopropionylamino)-4-phenylthiazole

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H11BrN2OS/c1-8(13)11(16)15-12-14-10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16)

InChI Key

FRNMHHFTUMOECO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 50 ml of tetrahydrofuran, were added 3.5 g of 2-amino-4-phenylthiazole and 2.0 g of triethylamine. The mixture was cooled to 0°--5° C. Then, 4.3 g of α-bromopropionylbromide was dropped to the solution mixture. After the completion of the dropwise addition, the solution mixture was stirred at room temperature for 1 hour. Then, the reaction mixture was concentrated under reduced pressure. The residue was taken up in chloroform and washed with water. Upon removal of chloroform, a crude reaction product was obtained. It was thereafter subjected to silica gel chromatography and then eluted with a chloroform/methyl alcohol (40:1) mixed solvent. It was then recrystallized from an ether/cyclohexane mixed solvent, thereby obtaining 4.2 g of 2-(α-bromopropionylamino)-4-phenylthiazole.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

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